molecular formula C13H10Cl2N2O B12606480 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide CAS No. 873443-62-0

2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide

Cat. No.: B12606480
CAS No.: 873443-62-0
M. Wt: 281.13 g/mol
InChI Key: XAAZSCSLQGEWAJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H9Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 2 and 6, a 2-methylphenyl group at position 4, and a carboxamide group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide typically involves the reaction of 2,6-dichloropyridine with 2-methylphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Amino or thio derivatives of the original compound.

    Oxidation Products: N-oxides.

    Reduction Products: Amines.

Scientific Research Applications

2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of chlorine atoms, a 2-methylphenyl group, and a carboxamide group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

873443-62-0

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

2,6-dichloro-4-(2-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H10Cl2N2O/c1-7-4-2-3-5-8(7)9-6-10(14)17-12(15)11(9)13(16)18/h2-6H,1H3,(H2,16,18)

InChI Key

XAAZSCSLQGEWAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=C2C(=O)N)Cl)Cl

Origin of Product

United States

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